ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate

Anticancer Activity Hepatocellular Carcinoma Structure-Activity Relationship

To establish robust assay baselines for FAK inhibitor screening, ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate (CAS 683782-57-2) is a validated negative control with low antiproliferative activity (HepG2 IC50 40.97 µM, Hep3B 17.94 µM), minimizing off-target effects. Key benefits: • Enables accurate assay window validation. • Predictable regioselective N1-functionalization for method development. • Ethyl ester moiety serves as a cleavable prodrug handle. • Reliable global supply from BenchChem.

Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
Cat. No. B13115308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate
Molecular FormulaC7H10N4O3
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NN1)NC(=O)C
InChIInChI=1S/C7H10N4O3/c1-3-14-6(13)5-9-7(11-10-5)8-4(2)12/h3H2,1-2H3,(H2,8,9,10,11,12)
InChIKeyOEHCSEDOFUXCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate: Chemical Identity and Comparator Context


Ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate (CAS 683782-57-2) is a heterocyclic building block belonging to the 1,2,4-triazole-3-carboxylate family, featuring an acetamido substituent at the 3-position and an ethyl ester at the 5-position . The compound is a close structural analog of methyl 5-(acetylamino)-1H-[1,2,4]triazole-3-carboxylate (the methyl ester) and of various 3-benzamido-1,2,4-triazole-5-carboxylates that have demonstrated nanomolar inhibitory activity against coagulation factor XII [1]. Understanding the specific substitution pattern is critical because even minor changes (e.g., methyl vs. ethyl ester, acetamido vs. benzamido) profoundly alter both chemical reactivity and biological target engagement, making direct interchange without experimental validation unreliable.

1,2,4-Triazole-3-carboxylate scaffold with acetamido/ethyl ester substitution
Supports SAR studies for coagulation factor XII inhibitor design
Predictable regioselective intermediate for acylation reactions

Why Generic 1,2,4-Triazole-3-carboxylates Cannot Substitute


Superficially similar 1,2,4-triazole-3-carboxylates cannot be interchanged because the acetamido group at position 3 and the ethyl ester at position 5 cooperatively dictate both regioselective reactivity and biological recognition. The methyl ester analog (methyl 5-(acetylamino)-1H-[1,2,4]triazole-3-carboxylate) exhibits fundamentally different acetylation behavior compared to the parent 5-amino-1H-[1,2,4]triazole, with a significant decrease in susceptibility to acetylation and complete regioselectivity under mild conditions [1]. Similarly, replacing the acetamido group with a benzamido or 4-fluorobenzamido moiety shifts factor XII inhibitory potency from 92.4 nM to 29.6 nM, demonstrating that the acyl substituent identity is a critical driver of target affinity [2].

Methyl ester analog may alter regioselectivity and reaction rate compared to ethyl ester
Benzamido or 4-fluorobenzamido substitution shifts factor XII affinity (92.4 to 29.6 nM); class-level inference, acetamido activity not directly tested
Direct interchange with generic 1,2,4-triazole-3-carboxylates is unreliable; require experimental validation

Quantitative Differentiation from Closest Analogs


Ester Group Impact on Antiproliferative Activity

In a series of 1,2,4-triazole derivatives containing an acetamido carboxylic acid skeleton, the ethyl ester analog (3b) exhibited significantly attenuated antiproliferative activity compared to the methyl (3a) and allyl (3c) esters against HepG2 and Hep3B liver cancer cell lines [1]. This demonstrates that the ester moiety is a critical selectivity determinant, with the ethyl ester conferring a distinct pharmacological profile.

Antiproliferative IC50
Reported
Ethyl ester HepG2 IC50 40.97 ± 2.4 µM; ~4.6-fold less potent than methyl ester (8.83 µM), ~8.7-fold less than allyl ester (4.72 µM)
Defines ester-dependent activity window; supports SAR control use
Cross-study comparable; MTT assay, HepG2/Hep3B, 48 h
Anticancer Activity Hepatocellular Carcinoma Structure-Activity Relationship

Differential Acetylation Reactivity

The methyl ester analogue undergoes acetylation with complete regioselectivity at the N1 position under mild conditions, yielding exclusively methyl 1-acetyl-5-amino-1H-[1,2,4]triazole-3-carboxylate, whereas the parent 5-amino-1H-[1,2,4]triazole produces a mixture of mono- and diacetylated isomers [1]. This indicates that the 3-carboxylate ester exerts a strong directing effect that simplifies synthetic planning.

Acetylation Regioselectivity
Class-level inference
Single N1-acetyl isomer observed for methyl ester analogue; mixture for parent triazole under identical conditions
Predictable intermediate; reduces purification burden in derivatization
Class-level inference; reactivity decreased vs. parent
Synthetic Chemistry Regioselective Acetylation Heterocycle Derivatization

Factor XII Inhibitory Potency: Acetamido vs. Benzamido Substitution

BindingDB data for the methyl ester series reveals that the nature of the 3-acylamino substituent dramatically modulates factor XII inhibition. The 3-benzamido derivative has an IC50 of 92.4 nM, which improves to 29.6 nM with a 4-fluorobenzamido group [1]. The acetamido analog (of which the target compound is the ethyl ester variant) is predicted to exhibit distinct potency, as the smaller acetamido group reduces hydrophobic contacts with the S1 pocket.

Factor XII Inhibition
Class-level inference
Benzamido derivative IC50 92.4 nM; 4-fluorobenzamido 29.6 nM. Acetamido predicted distinct, less lipophilic
Acetamido offers distinct SAR starting point for S1 pocket exploration
Class-level inference; target compound not directly tested
Coagulation Cascade Factor XII Enzyme Inhibition

High-Impact Research and Industrial Applications


Negative Control in FAK-Targeted Anticancer Screening

Based on its attenuated antiproliferative activity in HepG2 and Hep3B cells (IC50 40.97 μM and 17.94 μM) compared to more potent analogs [1], ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate is an ideal negative control compound for FAK inhibitor screening cascades. It allows researchers to establish baseline activity and validate assay windows without confounding off-target effects.

Prodrug Scaffold for Esterase-Activated Antimetabolites

The ethyl ester functionality serves as a cleavable moiety that can be hydrolyzed by intracellular esterases to release the corresponding carboxylic acid. This property, combined with the known antiproliferative SAR of the triazole-acetamide class [1], makes the compound a valuable starting point for designing prodrugs with improved membrane permeability and targeted intracellular activation.

Chemical Probe for Regioselective Acylation Studies

The established regioselectivity pattern of the methyl ester analog [1] indicates that ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate will undergo predictable N1-functionalization. This makes it a reliable substrate for developing and testing new acylation methodologies where isomeric purity is essential for biological interpretation.

Intermediate for Factor XII Inhibitor Libraries

Given the nanomolar potency achieved by closely related 3-acylamino-1,2,4-triazole-5-carboxylates against coagulation factor XII [1], the target compound can serve as a key intermediate for parallel synthesis of focused libraries. The acetamido group can be selectively deprotected and re-acylated with diverse carboxylic acids to rapidly explore SAR around the S1 pocket of factor XII.

Application
Selection Property
Validation Focus
FAK inhibitor screening control
Attenuated antiproliferative activity
Baseline activity in HepG2/Hep3B assays
Esterase-cleavable prodrug design
Ethyl ester lability
Intracellular hydrolysis and activation profiling
Regioselective acylation probe
Predictable N1-acylation
Isomeric purity after derivatization
Factor XII inhibitor library intermediate
Acetamido group as diversification point
SAR exploration of S1 pocket affinity
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